molecular formula C16H26N2O3 B2571740 1-[4-(4-Methoxyazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2361888-89-1

1-[4-(4-Methoxyazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2571740
CAS No.: 2361888-89-1
M. Wt: 294.395
InChI Key: GKXYCKKCXCJEEC-UHFFFAOYSA-N
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Description

1-[4-(4-Methoxyazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a piperidine ring and an azepane ring, both of which are functionalized with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Methoxyazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and azepane intermediates, followed by their functionalization and coupling.

    Preparation of Piperidine Intermediate: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Preparation of Azepane Intermediate: The azepane ring is often synthesized via ring-closing reactions involving appropriate linear precursors.

    Coupling and Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction systems are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Methoxyazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(4-Methoxyazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-Methoxyazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(4-Methoxyazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one: shares structural similarities with other piperidine and azepane derivatives.

    This compound: can be compared to compounds like 1-(piperidin-1-yl)prop-2-en-1-one and 1-(azepan-1-yl)prop-2-en-1-one.

Uniqueness

The uniqueness of this compound lies in its specific functionalization and the combination of the piperidine and azepane rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[4-(4-methoxyazepane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-3-15(19)17-10-6-13(7-11-17)16(20)18-9-4-5-14(21-2)8-12-18/h3,13-14H,1,4-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXYCKKCXCJEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(CC1)C(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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